molecular formula C18H19ClN2O5S B2963378 Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1448034-75-0

Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2963378
CAS No.: 1448034-75-0
M. Wt: 410.87
InChI Key: UKSHMMXMNDHQLX-UHFFFAOYSA-N
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Description

Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methoxybenzenesulfonamide and tetrahydroisoquinoline derivatives. The key steps in the synthesis may include:

    Nucleophilic substitution: Introduction of the sulfonamide group to the tetrahydroisoquinoline core.

    Esterification: Formation of the carboxylate ester group.

    Purification: Techniques such as recrystallization or chromatography to isolate the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to facilitate reactions and purification.

    Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroisoquinoline core may also interact with biological molecules, affecting various pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 7-(3-chloro-4-methoxybenzenesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: shares similarities with other sulfonamide and tetrahydroisoquinoline derivatives.

    Sulfonamide derivatives: Known for their antibacterial properties.

    Tetrahydroisoquinoline derivatives: Known for their neuroprotective and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 7-[(3-chloro-4-methoxyphenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-17-6-5-15(10-16(17)19)27(23,24)20-14-4-3-12-7-8-21(18(22)26-2)11-13(12)9-14/h3-6,9-10,20H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSHMMXMNDHQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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